molecular formula C22H30BrN3O3 B1441883 tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate CAS No. 1226791-82-7

tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate

Cat. No. B1441883
CAS RN: 1226791-82-7
M. Wt: 464.4 g/mol
InChI Key: XTXSHYWOXQLMFY-UHFFFAOYSA-N
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Description

Tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate, also known as TBC, is an organic compound that has been used in a variety of scientific research applications. It has become a popular choice for researchers due to its low toxicity, high stability, and wide range of applications. This compound has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. The tert-butyl group serves as a protecting group for the amine, allowing for selective reactions to occur at other sites of the molecule. This is particularly useful in the multi-step synthesis of complex organic compounds where specific functional groups need to be shielded from certain reactions .

Synthesis of Tetrasubstituted Pyrroles

The compound finds application in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are significant in medicinal chemistry due to their presence in various biologically active natural products .

Organic Building Blocks

As an organic building block, this compound provides a versatile starting point for a wide range of chemical syntheses. Its structure allows for further functionalization, making it a valuable reagent in the development of pharmaceuticals and other organic compounds .

Cross-Coupling Reactions

It is used in cross-coupling reactions, a type of reaction that joins two organic groups together using a metal catalyst. These reactions are fundamental in creating new carbon-carbon bonds and are widely used in the pharmaceutical industry .

Protective Group in Peptide Synthesis

In peptide synthesis, the tert-butyl moiety is often used as a protective group for carboxylic acids. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .

Material Science Research

The bromine and carbamate functionalities make it a candidate for material science research, particularly in the development of novel polymers and coatings that require specific mechanical and chemical properties .

Neurochemical Research

Due to the structural similarity to certain bioactive compounds, researchers may explore its use in neurochemical studies, potentially leading to the discovery of new neurotransmitter analogs or receptor modulators .

Agricultural Chemistry

In agricultural chemistry, such compounds can be investigated for their potential use as precursors to new agrochemicals, including pesticides and herbicides, that require specific structural features for targeted action .

properties

IUPAC Name

tert-butyl N-[8-bromo-4-(dipropylcarbamoyl)-3H-1-benzazepin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30BrN3O3/c1-6-10-26(11-7-2)20(27)16-12-15-8-9-17(23)14-18(15)24-19(13-16)25-21(28)29-22(3,4)5/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXSHYWOXQLMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)Br)N=C(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dipropylamine (2.16 ml, 15.7 mmol) in CH2Cl2 (50 mL) at −10° C. was added EDCI (3.02 g, 15.7 mmol) followed by diisopropylethylamine (2.97 ml, 17.1 mmol) over 5 min. The resulting mixture was stirred for 40 min at −15° C. To the reaction mixture was added (1E,4E)-8-bromo-2-(tert-butoxycarbonylamino)-3H-benzo[b]azepine-4-carboxylic acid (5.00 g, 13.1 mmol) followed by HOBt (2.13 g, 15.7 mmol) over 5 min maintaining the reaction temperature between −15 to −12° C. The resulting mixture was warmed to room temperature and stirred for 19 h. The reaction mixture was poured onto water (50 mL). The organic layer was separated and the aqueous layer was extracted with CH2Cl2 (50 mL). The combined organic layers were washed with sat'd aq NH4Cl (75 mL). The organic layer was separated. The sat'd aq NH4Cl solution was extracted with CH2Cl2 (50 mL) again. The combined organic layers were washed with sat'd aq NaHCO3 (2×75 mL) followed by brine (2×100 mL). The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure to give the crude material that was taken into ether (50 mL) and kept in the freezer for 16 h. The precipitates were filtered off and the filtrate was concentrated under reduced pressure to afford 4.64 g (76%) of tert-butyl (1E,4E)-8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-ylcarbamate. MS APCI(+) m/z 464, 466 (M+1, Br pattern) detected.
Quantity
2.16 mL
Type
reactant
Reaction Step One
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.13 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Reactant of Route 3
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Reactant of Route 4
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Reactant of Route 5
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Reactant of Route 6
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate

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